N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUYZKBIUWVJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-bromobenzo[d]thiazole with 4-cyanobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyridin-2-ylmethylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares a benzothiazole-benzamide scaffold with several analogs, but substituents critically differentiate its properties:
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Physicochemical Data
Key Observations :
- The target’s cyano group likely increases polarity compared to methylpiperazine analogs (e.g., 12b), improving aqueous solubility but reducing membrane permeability.
- Pyridine protons in the target may resonate upfield (δ ~7.5–8.5) compared to morpholinomethyl derivatives (δ ~8.5–9.0 in ) due to electronic effects .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅BrN₄OS. The structure features several functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its role in various biological activities.
- Cyano group : Enhances reactivity and may influence binding affinity to biological targets.
- Pyridin-2-ylmethyl group : Potentially increases selectivity towards specific receptors or enzymes.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against tumorigenic cell lines. A study reported that derivatives with similar structures demonstrated IC₅₀ values in the range of 28 to 290 ng/mL against various cancer cell lines, indicating potent activity .
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC₅₀ (ng/mL) |
|---|---|---|
| Compound A (similar structure) | WI-38 VA-13 subline 2RA | 32 |
| Compound B (similar structure) | Other tumorigenic cell lines | 28 - 290 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structural features have been tested for antibacterial and antifungal activities, showing effective inhibition at low concentrations. For example, a related compound exhibited a minimal inhibitory concentration (MIC) of 50 μg/mL against several pathogens .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Modulation of signaling pathways : They may interfere with cellular signaling pathways that promote tumor growth or infection.
Study on Anticancer Properties
In a notable study published in 2022, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain compounds, including those structurally related to this compound, exhibited significant cytotoxic effects with IC₅₀ values as low as 0.004 μM against T-cell proliferation .
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity of benzothiazole derivatives found that compounds similar to this compound displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The findings highlighted the potential use of these compounds in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
